Bastadin 10

説明

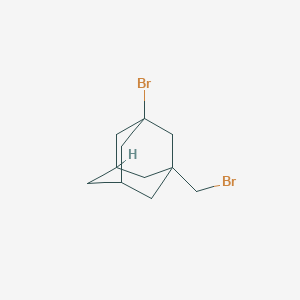

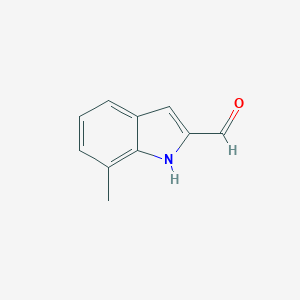

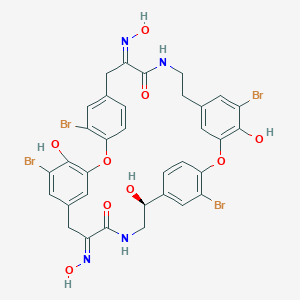

Bastadin 10 (B10) is a tetrameric bromotyrosine structure synthesized by the marine sponge Ianthella basta . It has been identified as a structural congener responsible for dramatically stabilizing the open conformation of the Ryanodine-sensitive Ca2+ channels (RyR), possibly by reducing the free energy associated with closed to open channel transitions .

Molecular Structure Analysis

This compound has a molecular formula of C34H28Br4N4O9 and a molecular weight of 956.22 . The exact structure of this compound is not fully detailed in the available literature.Chemical Reactions Analysis

This compound has been found to have a significant impact on the gating behavior of ryanodine-sensitive Ca2+ channels (RyR) . It stabilizes the open conformation of the RyR channel, possibly by reducing the free energy associated with closed to open channel transitions .科学的研究の応用

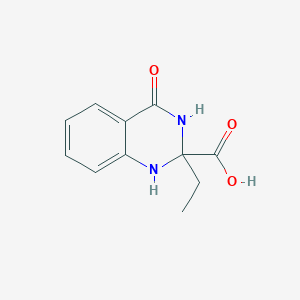

Ryanodine Receptor Modulation : Bastadin 10 and its analogs have been studied for their interaction with the RyR1 isoform of the ryanodine receptor in sarcoplasmic reticulum. These compounds, including natural this compound, have demonstrated the ability to modify the activity of RyR2 in primary neuronal culture, providing new insights into their pharmacological properties (Zieminska et al., 2007).

Antineoplastic Properties : Research has shown that this compound possesses significant antineoplastic properties. It was found to inhibit the growth of various human cancer cell lines, making it a potential candidate for cancer therapy (Pettit et al., 1995).

Anti-Angiogenic Effects : Studies have indicated that this compound can inhibit tumor angiogenesis by inducing selective apoptosis in endothelial cells. This suggests its potential use in anti-angiogenic therapy, particularly for cancer treatment (Aoki et al., 2006).

Inhibition of Endothelial Cell Proliferation : Bastadins, including this compound, have been observed to selectively inhibit the proliferation of endothelial cells. This finding is significant in understanding the role of these compounds in vascular biology and potential therapeutic applications (Aoki et al., 2006).

Protein Kinase Inhibition : this compound has been associated with the inhibition of several protein kinases, which is important for understanding its potential role in signal transduction pathways and its therapeutic implications (Niemann et al., 2013).

Calcium Channel Complex Modulation : Bastadins, including this compound, have been shown to modulate the skeletal muscle FKBP12/calcium channel complex. This provides valuable insights into the molecular mechanisms of muscle contraction and calcium signaling (Mack et al., 1994).

作用機序

Bastadin 10 stabilizes the open conformation of the RyR channel in an FKBP12-dependent manner . The stability of the channel open state induced by B10 sensitizes the channel to activation by Ca2+ to such an extent that it essentially obviates regulation by physiological concentrations of Ca2+ and relieves inhibition by physiological Mg2+ .

将来の方向性

Future research could focus on the potential therapeutic applications of Bastadin 10. For example, it has been suggested that this compound could be used to combat primary as well as secondary (metastases) tumors . Further studies are needed to fully understand the potential of this compound in this regard.

特性

IUPAC Name |

(12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28Br4N4O9/c35-20-7-16-1-3-27(20)50-30-13-18(9-23(38)32(30)45)11-25(42-49)34(47)40-15-26(43)19-2-4-28(21(36)14-19)51-29-12-17(8-22(37)31(29)44)5-6-39-33(46)24(10-16)41-48/h1-4,7-9,12-14,26,43-45,48-49H,5-6,10-11,15H2,(H,39,46)(H,40,47)/b41-24-,42-25+/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDUMXZBKBTNGS-VEGWVUODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NC[C@H](C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28Br4N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127687-08-5 | |

| Record name | Bastadin 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127687085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)